E7016

Catalog No.
S548572
CAS No.
902128-92-1
M.F
C20H19N3O3
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7016

CAS Number

902128-92-1

Product Name

E7016

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)

InChI Key

HAVFFEMDLROBGI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

10-((4-hydroxypiperidin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one, E 7016, E-7016, E7016 cpd

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

The exact mass of the compound Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- is 349.14264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E7016, also known as GPI 21016, is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP). Unlike many standard-of-care PARP inhibitors, E7016 is distinguished by its ability to readily cross the blood-brain barrier (BBB) and maintain a favorable pharmacokinetic profile. By selectively binding to PARP and mimicking NAD+, it prevents the base-excision repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death. In procurement contexts, E7016 is primarily selected for its established efficacy in neuro-oncology models and its potent radiosensitizing properties when combined with DNA-alkylating agents such as temozolomide [1].

Substituting E7016 with more common PARP inhibitors like olaparib or rucaparib critically compromises in vivo neuro-oncology workflows. Olaparib is a known substrate for the MDR1 efflux pump, resulting in its exclusion from the central nervous system and rendering it ineffective for orthotopic glioblastoma or brain metastasis models [1]. While veliparib also penetrates the BBB, it has been noted in comparative literature to possess lower relative potency than other clinical-stage PARP inhibitors [2]. Furthermore, older baseline inhibitors such as 3-aminobenzamide suffer from low potency and off-target effects independent of PARP inhibition [3]. Consequently, E7016 is required when a study demands both high-potency PARP inhibition and uncompromised CNS penetrance.

Blood-Brain Barrier (BBB) Penetrance vs. Standard PARP Inhibitors

E7016 is one of the few PARP inhibitors capable of significant CNS penetration, contrasting sharply with mainstream alternatives. Olaparib is actively excluded from the CNS due to its status as an MDR1 substrate, limiting its utility in brain tumor models[1]. In contrast, E7016 readily crosses the BBB, enabling effective therapeutic concentrations in the brain[2].

Evidence DimensionCNS Penetration / Efflux Susceptibility
Target Compound DataE7016 readily crosses the blood-brain barrier and is not restricted by MDR1.
Comparator Or BaselineOlaparib (MDR1 substrate, excluded from CNS) and Rucaparib (limited brain penetration).
Quantified DifferenceE7016 achieves functional CNS exposure and is not an MDR1 substrate, whereas olaparib is actively effluxed by MDR1, resulting in negligible brain penetration.
ConditionsIn vivo orthotopic glioblastoma and pharmacokinetic models.

Essential for researchers procuring PARP inhibitors for glioblastoma, neuro-oncology, or brain metastasis xenograft models where standard agents fail to reach the target.

In Vivo Radiosensitization and Synergy with Temozolomide

E7016 demonstrates potent in vivo radiosensitization when combined with standard-of-care treatments. In murine U251 glioblastoma xenograft models, the administration of E7016 (40 mg/kg) alongside temozolomide and irradiation produced a significant extension in tumor growth delay compared to the baseline combination of temozolomide and irradiation alone [1].

Evidence DimensionTumor growth delay in xenograft models
Target Compound DataE7016 + Temozolomide + Irradiation.
Comparator Or BaselineTemozolomide + Irradiation (Baseline).
Quantified DifferenceAddition of E7016 yielded an additional growth delay of 6 days over the baseline combination.
ConditionsMurine U251 glioblastoma xenograft model (E7016 administered via oral gavage at 40 mg/kg).

Provides quantitative justification for selecting E7016 in combinatorial radio-oncology and chemo-sensitization assays.

Mechanism of Radiosensitization via Mitotic Catastrophe

Unlike some DNA-damaging agents that primarily induce apoptosis, E7016 drives cell death post-irradiation via a distinct mechanism. At a concentration of 3 μM, E7016-mediated radiosensitization significantly increases the proportion of cells undergoing mitotic catastrophe rather than classical apoptosis [1].

Evidence DimensionMechanism of cell death post-irradiation
Target Compound DataE7016 (3 μM) + Radiation drives cell death via mitotic catastrophe.
Comparator Or BaselineRadiation alone (Baseline).
Quantified DifferenceE7016 (3 μM) significantly increases the number of cells in mitotic catastrophe at 24 hours post-irradiation compared to the baseline of radiation alone.
ConditionsIn vitro cellular assays evaluated by immunostaining at 24 hours post-irradiation.

Critical for researchers designing assays to measure specific cell-death pathways in radiation-resistant cell lines.

Pharmacokinetic Stability and In Vivo Half-Life

E7016 exhibits a highly favorable pharmacokinetic profile for sustained in vivo studies. In Phase I clinical evaluations, E7016 demonstrated a terminal half-life of 12 to 16 hours and a Tmax between 3 and 8 hours, with a low metabolic ratio (<12%) for its primary metabolites[1].

Evidence DimensionTerminal half-life and metabolic stability
Target Compound DataTerminal half-life of 12–16 hours.
Comparator Or BaselineRapidly metabolized small-molecule inhibitors requiring frequent redosing.
Quantified DifferenceTerminal half-life of 12–16 hours supports once-daily oral dosing, compared to rapidly metabolized baseline inhibitors.
ConditionsHuman pharmacokinetic profiling in advanced solid tumor patients (Phase I).

Reduces dosing frequency and improves reproducibility in long-term in vivo xenograft studies.

Orthotopic Glioblastoma and CNS Metastasis Modeling

Due to its proven ability to cross the blood-brain barrier without being effluxed by MDR1, E7016 is the optimal PARP inhibitor for in vivo neuro-oncology xenografts, where standard agents like olaparib fail to reach therapeutic concentrations[1].

Combinatorial Radiosensitization Assays

E7016 is highly effective for in vitro and in vivo studies evaluating the synergistic effects of PARP inhibition with DNA-alkylating agents (like temozolomide) and ionizing radiation, consistently demonstrating significant tumor growth delay [2].

DNA Damage Repair (DDR) Pathway Profiling

Ideal for mechanistic studies investigating the accumulation of double-strand breaks (measured via γH2AX foci) and the induction of mitotic catastrophe following base-excision repair blockade [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.14264148 Da

Monoisotopic Mass

349.14264148 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M8926C7ILX

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Other CAS

1005412-29-2

Wikipedia

E-7016

Dates

Last modified: 02-18-2024
1: Lai WG, Farah N, Moniz GA, Wong YN. A Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5. Drug Metab Dispos. 2011 Jan;39(1):61-70. Epub 2010 Oct 14. PubMed PMID: 20947616.
2: Crispi S, Calogero RA, Santini M, Mellone P, Vincenzi B, Citro G, Vicidomini G, Fasano S, Meccariello R, Cobellis G, Menegozzo S, Pierantoni R, Facciolo F, Baldi A, Menegozzo M. Global gene expression profiling of human pleural mesotheliomas: identification of matrix metalloproteinase 14 (MMP-14) as potential tumour target. PLoS One. 2009 Sep 15;4(9):e7016. PubMed PMID: 19753302; PubMed Central PMCID: PMC2737627.
3: Russo AL, Kwon HC, Burgan WE, Carter D, Beam K, Weizheng X, Zhang J, Slusher BS, Chakravarti A, Tofilon PJ, Camphausen K. In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor E7016. Clin Cancer Res. 2009 Jan 15;15(2):607-12. PubMed PMID: 19147766.

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